Verilopam hydrochloride
Description
Historical Context of Verilopam Hydrochloride Discovery and Initial Characterization
Detailed information regarding the specific historical context of the discovery and initial characterization of this compound is limited in the available academic and scientific literature. The compound is identified by the UNII (Unique Ingredient Identifier) code 7SJF09406G and is also known by synonyms such as Verilopam HCl and PR-0818-156A. ontosight.ai It is listed in chemical databases like ChEMBL under the identifier ChEMBL3989654. ontosight.ai
The synthesis of compounds within the broader chemical family to which Verilopam may belong often involves multi-step organic reactions. evitachem.com For instance, the synthesis of related compounds can start from precursors like 2,4-diaminopyrimidine, which then undergo reactions such as acylation to introduce specific functional groups that determine their pharmacological properties. evitachem.com The molecular structure of Verilopam is characterized by a pyrimidine (B1678525) ring with two amino substituents. evitachem.com
Pharmacological Classification of this compound as a Selective Angiotensin II Receptor Blocker
This compound has been classified as a selective angiotensin II receptor blocker (ARB). evitachem.com This classification places it within a group of antihypertensive agents. evitachem.com The primary mechanism of action for ARBs involves the blockade of angiotensin II receptors. evitachem.com By inhibiting the binding of angiotensin II to its receptor, these compounds prevent vasoconstriction, leading to vasodilation and a reduction in blood pressure. evitachem.comnih.gov This action results in lowered peripheral resistance and improved blood flow. evitachem.com
The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure. Angiotensin II is a key component of this system, and its blockade is a therapeutic target for managing hypertension. nih.gov ARBs selectively block the AT1 receptor, which mediates the main cardiovascular effects of angiotensin II. nih.gov While this compound is categorized as a selective angiotensin II receptor blocker, detailed studies elucidating its specific binding affinity, receptor kinetics, and comparative potency with other ARBs are not extensively documented in the available literature.
Overview of the Current Academic Research Landscape Pertaining to this compound as a Potent Analgesic
Verilopam has been described as a potent analgesic. medchemexpress.com However, the academic research landscape providing detailed evidence and mechanistic studies for this claim is not widely represented in the available search results.
The potential for compounds that interact with the cardiovascular system to also have effects on pain perception is an area of scientific interest. For example, some calcium channel blockers, a different class of cardiovascular drugs, have been studied for their analgesic effects. nih.gov These studies suggest that the modulation of calcium ion influx may play a role in pain pathways. nih.gov Given that this compound is mentioned in the context of both cardiovascular action (as an ARB) and as an analgesic, it is plausible that its mechanism of action could involve pathways relevant to pain modulation, but specific research to confirm this for this compound is not available in the provided search results.
The current research landscape appears to be more focused on its classification as a potential antihypertensive agent, with its analgesic properties being a point of interest that warrants further investigation. evitachem.commedchemexpress.com Comprehensive studies, including preclinical and clinical trials, would be necessary to fully characterize its analgesic efficacy and mechanism of action.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67394-31-4 |
|---|---|
Molecular Formula |
C20H28Cl2N2O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[2-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15;;/h3-6,13-14H,7-12,21H2,1-2H3;2*1H |
InChI Key |
UTINTLAUEVROEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC.Cl.Cl |
Canonical SMILES |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC.Cl.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modifications of Verilopam Hydrochloride
Methodologies for Verilopam Hydrochloride Synthesis
The production of this compound is an intricate process rooted in multi-step organic synthesis, requiring precise control over reagents and reaction conditions to produce a final compound of high purity.
Multi-Step Organic Reaction Sequences in this compound Production
The synthesis of this compound is not a single reaction but a sequence of carefully orchestrated steps. One prominent pathway involves a multi-stage process that begins with the reaction of key precursors, followed by intermediate compound formation, and culminates in the creation of the final hydrochloride salt. A common industrial method involves reacting a compound of formula II with chlorobromopropane, utilizing a phase transfer catalyst. google.com The resulting intermediate (formula III) is then reacted with a compound of formula IV in the presence of a base, followed by treatment with an acetylating agent to yield a compound of formula V. google.com The final step is the conversion of this penultimate compound into the hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent like isopropyl alcohol. google.com
Identification of Key Starting Materials and Precursors in this compound Synthesis (e.g., 2,4-diaminopyrimidine)
The foundation of this compound synthesis lies in the selection of appropriate starting materials. These precursors are the essential building blocks from which the complex molecular architecture of the final compound is constructed. Key starting materials identified in established synthetic routes include 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) and homoveratronitrile. google.comresearchgate.net These molecules provide the core phenylalkylamine and nitrile structures that are fundamental to the Verilopam molecule.
| Starting Material/Precursor | Chemical Formula | Role in Synthesis |
| 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) | C11H17NO2 | Provides the core dimethoxyphenylethylamine structure. |
| Homoveratronitrile | C10H11NO2 | Serves as a precursor for the nitrile-containing portion of the molecule. researchgate.net |
| Chlorobromopropane | C3H6BrCl | Acts as an alkylating agent to link key fragments. google.com |
Crucial Reagents and Reaction Conditions Employed in this compound Synthesis (e.g., acylating agents, controlled temperatures, inert atmospheres)
The success of this compound synthesis hinges on the precise application of specific reagents and the strict control of reaction conditions. The choice of reagents directly influences the reaction pathway, yield, and purity of the intermediates and the final product.
Controlled temperatures are critical throughout the synthesis. For instance, certain alkylation steps are maintained at room temperature (20-35 °C), while the final crystallization of the hydrochloride salt is often performed at cooler temperatures (0-5 °C) to maximize precipitation and yield. google.com The pH of the reaction mixture is also carefully adjusted at various stages, using bases like sodium hydroxide and acids like hydrochloric acid, to facilitate reactions and purify intermediates. google.com
| Reagent | Function | Typical Reaction Condition |
| Sodium Hydroxide (NaOH) | Inorganic Base | Used in alkylation steps. google.com |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | Facilitates reaction between reactants in different phases. google.com |
| Sodium Amide (NaNH2) | Strong Base | Employed in the formation of key intermediates. google.com |
| Acetic Anhydride | Acetylating Agent | Used to modify intermediates or impurities. google.com |
| Isopropyl Alcohol (IPA) / Ethyl Acetate | Solvent | Used as a medium for the final salt formation and crystallization. |
| Hydrochloric Acid (HCl) | Acid | Converts the Verilopam base into its hydrochloride salt. google.com |
Empirical Studies and Refinement Strategies for Enhancing Yield and Purity of Synthesized this compound
One common purification technique involves the treatment of the Verilopam base with activated carbon before the final salt formation. google.com This step helps to remove colored impurities and other contaminants. The process of crystallization itself is a key purification step. By carefully controlling factors such as solvent (e.g., isopropyl alcohol, ethyl acetate), temperature, and cooling rate, the hydrochloride salt can be selectively crystallized from the solution, leaving many impurities behind. google.com Studies have shown that washing the crude product with specific solvents like toluene can further remove impurities. google.com Through such methods, a purity of over 99.8% can be achieved, with a significant reduction in process-related impurities. google.com
| Refinement Strategy | Purpose | Reported Outcome |
| Activated Carbon Treatment | Removal of colored impurities and contaminants. | Cleaner product before final crystallization. google.com |
| Controlled Crystallization | Selective isolation of the desired compound from impurities. | High purity product (>99.8%). google.com |
| Solvent Washing (e.g., Toluene) | Removal of soluble impurities from the solid product. | Reduced levels of specific impurities. google.com |
| pH Adjustment | Separation of acidic/basic impurities during aqueous workup. | Improved purity of intermediate organic layers. google.com |
Investigations into Chemical Reactions and Functional Group Modifications of this compound
The this compound molecule can serve as a scaffold for further chemical modifications. These investigations aim to create derivatives with altered properties, such as enhanced bioactivity or different pharmacological profiles.
Acylation Reactions for Introducing Functional Groups and Enhancing Bioactivity in this compound Derivatives
Acylation is a key chemical reaction used to modify the Verilopam structure. This reaction involves the introduction of an acyl group (R-C=O) onto the molecule. In the context of Verilopam synthesis, acylation has been explored for several purposes. For instance, acetic anhydride can be used as an acetylating agent during the workup process to react with and modify certain impurities, potentially altering their solubility and facilitating their removal during the formation of the this compound salt. google.com
Furthermore, research into new derivatives has involved modifying the core structure of Verilopam. The secondary nitrogen atom in nor-verapamil (a demethylated precursor) provides a reactive site for alkylation, which can be followed by other modifications. nih.gov While direct acylation of the tertiary amine in Verilopam is not typical, the synthesis of analogues where the nitrile group is converted to an amide represents a modification that involves the principles of acylation and can significantly alter the molecule's chemical properties. nih.gov These structural modifications are a subject of ongoing research to develop new compounds with potentially enhanced therapeutic effects. nih.gov
Hydrolysis Pathways Affecting this compound Stability and Implications for Pharmacokinetics Research
The stability of this compound is a critical factor influencing its shelf-life and in vivo performance. One of the significant degradation pathways is hydrolysis, which can alter the compound's structure and, consequently, its pharmacokinetic properties.
A key hydrolysis pathway involves the conversion of the nitrile group (-C≡N) to a carboxylic acid group (-COOH), yielding a metabolite known as carboxy verilopam. nih.gov This transformation represents a significant alteration in the physicochemical properties of the molecule, introducing a polar carboxylic acid moiety.
The implications of this hydrolysis for pharmacokinetics are noteworthy. The introduction of the carboxyl group increases the polarity of the molecule. This increased polarity is suggested to reduce the ability of the compound to penetrate myocardial cells. nih.gov The effects of carboxy verilopam are more rapidly reversed upon washout compared to the parent drug, which may suggest that this hydrolyzed derivative acts on the external surface of the plasma membrane. nih.gov In contrast, the parent compound, Verilopam, is thought to exert its primary effects on the inner surface of the plasma membrane. nih.gov This difference in cellular penetration and site of action between the parent drug and its hydrolyzed metabolite underscores the importance of understanding hydrolysis pathways in pharmacokinetic research.
While Verilopam itself is not expected to undergo significant hydrolysis in the environment due to the lack of functional groups that readily hydrolyze under typical environmental conditions, its stability in pharmaceutical formulations and under physiological conditions is of greater concern. nih.gov Stability studies of controlled-release tablet formulations of Verapamil hydrochloride have been conducted under various temperature and humidity conditions to assess physical and chemical stability. These studies monitor parameters such as disintegration, drug content, and drug release over time to establish the shelf-life of the formulation.
Table 1: Stability Data of an Optimized Oral Controlled-Release Verapamil Hydrochloride Formulation (F4) at 40±2°C and 75±5% RH
| Parameter | Unit | 1 Month | 3 Months | 6 Months |
|---|---|---|---|---|
| Disintegration Test (n=6) | Min | 64±0.34 | - | - |
| % Drug Content | % | 99.98±0.042 | 99.99±0.022 | 99.99±0.13 |
| % Drug Release | % | 102±0.11 | 101±0.05 | 101±0.13 |
| Shelf Life | Months | 43.452 | 43.577 | 43.234 |
Data sourced from a study on the stability of oral controlled-release Verapamil hydrochloride tablets.
Exploitation of Redox Chemistry in Further Synthetic Modifications and Derivative Development of this compound
Redox chemistry provides a versatile platform for the synthetic modification of this compound, enabling the development of new derivatives with potentially altered pharmacological profiles. Both reduction and oxidation reactions have been strategically employed to modify key functional groups within the Verilopam structure.
Reduction-Based Modifications:
A primary target for reduction is the nitrile group. The reduction of the nitrile to a primary amine serves as a key synthetic step to introduce new functionalities. For instance, the nitrile group of Verapamil has been reduced to a primary amine using Red-Al in THF. nih.gov This primary amine then serves as a handle for further derivatization, such as acylation with paramagnetic acid chlorides to produce nitroxide amides. nih.gov These nitroxide-modified derivatives have been investigated for their reactive oxygen species (ROS) scavenging activities, thereby introducing antioxidant properties to the Verapamil scaffold. nih.gov
Further modifications of the tertiary amine in Verapamil have also been explored through redox chemistry. Derivatives where the tertiary amine is modified with five- or six-membered nitroxide reduced forms, such as N-hydroxylamine, have shown enhanced superoxide scavenging capabilities compared to their amine counterparts. nih.gov
Oxidation-Based Modifications and Degradation:
The this compound molecule is also susceptible to oxidation, which can be considered both a degradation pathway and a potential route for synthetic modification. Under oxidizing conditions, the alkyl side chain of Verapamil has been shown to degrade, leading to the formation of 3,4-dimethoxybenzoic acid. mdpi.com Spectrophotometric methods have been developed for the determination of Verapamil hydrochloride that involve its oxidation with N-bromosuccinimide, resulting in a colored product. researchgate.net
Recent research has also explored the antioxidant and antiglycoxidant properties of Verapamil itself. frontiersin.org Studies have shown that Verapamil can ameliorate biomarkers of protein glycation, oxidation, and glycoxidation in vitro. frontiersin.org This intrinsic redox activity of the parent molecule provides a basis for the development of derivatives with enhanced antioxidant effects.
The strategic application of redox reactions allows for the fine-tuning of the pharmacological properties of this compound. By modifying sites susceptible to oxidation or reduction, novel derivatives with altered potency, selectivity, or with added functionalities such as antioxidant activity can be synthesized and evaluated.
Molecular Structure Function Relationships of Verilopam Hydrochloride
Significance of Three-Dimensional Conformation of Verilopam Hydrochloride in its Interaction with Biological Targets
The three-dimensional shape of this compound is critical for its ability to bind to and block L-type calcium channels, which are its primary biological targets. patsnap.com The interaction is stereoselective, meaning that the different spatial arrangements of the molecule's enantiomers result in varied pharmacological activity.
The key structural features that contribute to its binding affinity include:
The two dimethoxyphenyl rings: These aromatic rings are involved in hydrophobic and van der Waals interactions with the calcium channel protein.
The tertiary amine: This group is typically protonated at physiological pH and can form an ionic bond with negatively charged amino acid residues in the binding pocket of the channel.
The nitrile group: This group can participate in hydrogen bonding or dipole-dipole interactions.
Research on analogues of Verapamil with restricted flexibility has demonstrated the importance of the molecule's ability to adopt a specific conformation. nih.gov When the flexibility of the alkyl chain is constrained, the resulting compounds exhibit significantly lower potency, even if they can achieve a conformation similar to the proposed active state of Verapamil. nih.gov This suggests that the dynamic process of binding, which may involve conformational changes in both the drug and the receptor, is crucial for its activity. The flexibility to rotate around the bond between the quaternary carbon atom and the adjacent methylene (B1212753) group has been identified as a major requirement for its calcium channel blocking activity. nih.gov
The following table summarizes the key structural components of this compound and their role in its interaction with biological targets:
| Structural Component | Type of Interaction | Significance for Biological Activity |
| Dimethoxyphenyl Rings | Hydrophobic, van der Waals | Anchoring the molecule within the binding site of the calcium channel. |
| Tertiary Amine (protonated) | Ionic Bonding | Key electrostatic interaction with acidic amino acid residues. |
| Nitrile Group | Hydrogen Bonding, Dipole-Dipole Interactions | Contributes to the specificity and strength of binding. |
| Flexible Alkyl Chain | Allows for conformational changes | Enables the molecule to adopt the optimal conformation for binding. |
Pharmacological Mechanisms and Cellular Interactions of Verilopam Hydrochloride
Elucidation of Angiotensin II Receptor Blockade by Verilopam Hydrochloride
Molecular Basis of Receptor Interaction and Inhibition of Angiotensin II Binding by this compound
Currently, there is a lack of publicly available research data detailing the specific molecular interactions between this compound and the angiotensin II type 1 (AT1) receptor. While it is stated that this compound inhibits angiotensin II from binding to its receptor, the precise binding sites, the nature of the chemical bonds formed (e.g., ionic, hydrogen bonds, van der Waals forces), and the conformational changes in the receptor upon binding are not described in the retrieved documents. evitachem.com A comprehensive understanding of its inhibitory mechanism at the molecular level, including its binding affinity (Ki) and dissociation constants, is essential for a complete pharmacological profile, but this information is not present in the available search results.
Downstream Cellular and Molecular Signaling Modulation by this compound
The blockade of the AT1 receptor by an antagonist like this compound is expected to inhibit a cascade of downstream signaling pathways typically initiated by angiotensin II. These pathways include, but are not limited to, the activation of G-proteins (primarily Gq/11), subsequent stimulation of phospholipase C, and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). However, specific studies confirming and detailing the modulation of these, or other, signaling pathways (e.g., MAPK/ERK pathway, JAK/STAT pathway) by this compound are absent from the public domain.
Physiological Outcomes of this compound Action on the Vascular System
Regulation of Vasoconstriction by this compound
The primary physiological effect of blocking the angiotensin II receptor is the inhibition of vasoconstriction. Angiotensin II is a potent vasoconstrictor, and by preventing its action, this compound leads to vasodilation. evitachem.com This effect is the basis for its classification as an antihypertensive agent. evitachem.com However, specific in-vivo or ex-vivo studies quantifying the dose-dependent effects of this compound on the contractility of different vascular beds are not available in the searched literature.
Impact on Peripheral Resistance and Improvement of Blood Flow Dynamics Attributed to this compound
As a consequence of vasodilation, this compound is reported to lower peripheral resistance and improve blood flow. evitachem.com This is a fundamental principle of angiotensin II receptor blockers. Detailed hemodynamic studies in animal models or human clinical trials that would provide quantitative data on the reduction in total peripheral resistance, changes in cardiac output, and regional blood flow distribution following administration of this compound are not present in the available information.
Due to the limited availability of detailed scientific data, a comprehensive data table with specific research findings on the pharmacological mechanisms and cellular interactions of this compound cannot be generated at this time. Further in-depth research and publication of findings in peer-reviewed journals are required to fully elucidate the pharmacological profile of this compound.
Preclinical Pharmacological Investigations of Verilopam Hydrochloride
In Vitro Studies on Vascular Biology and Cardiovascular Pharmacology Utilizing Verilopam Hydrochloride as a Research Tool
Detailed in vitro studies specifically elucidating the effects of this compound on vascular biology are limited in publicly available scientific literature. However, its classification as a selective angiotensin II receptor blocker provides a framework for its theoretical application as a research tool in this field. evitachem.com
Angiotensin II is a potent vasoconstrictor and a key regulator of vascular tone and structure. Therefore, a selective blocker like this compound would be utilized in in vitro settings to:
Investigate the specific signaling pathways activated by angiotensin II in vascular smooth muscle cells and endothelial cells.
Probe the role of the angiotensin II receptor in processes such as cell proliferation, migration, and inflammation within the vasculature.
Assess the compound's ability to counteract angiotensin II-induced endothelial dysfunction and oxidative stress in cell culture models.
Table 1: Hypothetical In Vitro Effects of this compound on Angiotensin II-Induced Vasoconstriction in Isolated Aortic Rings
| Treatment Group | Concentration | Change in Contractile Force (%) |
| Control (Angiotensin II only) | 1 µM | 100 |
| This compound | 10 nM | 75 |
| This compound | 100 nM | 40 |
| This compound | 1 µM | 15 |
This table illustrates the expected dose-dependent inhibitory effect of this compound on vasoconstriction induced by angiotensin II, a key aspect of its utility as a research tool in vascular pharmacology.
Exploratory Research into Novel Therapeutic Avenues for this compound, based on its Vascular Effects (e.g., heart failure, renal protection)
The vasodilatory and blood pressure-lowering effects of this compound, stemming from its blockade of the angiotensin II receptor, form the basis for exploratory research into its potential therapeutic applications beyond hypertension, notably in heart failure and renal protection. evitachem.com
Heart Failure:
In the pathophysiology of heart failure, the renin-angiotensin-aldosterone system (RAAS), of which angiotensin II is a central component, is chronically activated. This leads to detrimental effects such as increased afterload, cardiac remodeling (fibrosis and hypertrophy), and fluid retention. By blocking the effects of angiotensin II, this compound could theoretically mitigate these pathological processes.
Exploratory preclinical research in this area would likely involve in vitro studies on cardiac fibroblasts and cardiomyocytes to assess the compound's ability to inhibit angiotensin II-induced fibrotic and hypertrophic signaling.
Renal Protection:
Angiotensin II also plays a significant role in the progression of chronic kidney disease. It constricts the efferent arterioles of the glomerulus, leading to increased intraglomerular pressure and hyperfiltration, which can cause long-term damage. Furthermore, it promotes inflammation and fibrosis within the kidneys.
Preclinical investigations into the renal protective effects of this compound would focus on its ability to:
Attenuate angiotensin II-induced hypertrophy and extracellular matrix production in cultured mesangial and proximal tubule cells.
Protect renal endothelial cells from angiotensin II-mediated damage.
The potential benefits in these areas are suggested by its mechanism of action, though specific preclinical data for this compound remains scarce in published literature. evitachem.com
Q & A
What are the recommended synthesis routes and characterization methods for Verilopam hydrochloride, and how can contradictions in reported protocols be resolved?
Basic Research Focus
this compound (3-(p-aminophenethyl)-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-3-benzazepine hydrochloride) is synthesized via reductive amination or cyclization of precursor intermediates, often yielding structural analogs requiring rigorous purification . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzazepine ring and methoxy groups.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using USP-grade reference standards .
- Mass Spectrometry (MS) : Validate molecular weight (C₂₁H₂₇ClN₂O₂, MW 387.9 g/mol) .
Contradiction Resolution : Discrepancies in yield or purity often arise from solvent choice (e.g., dichloromethane vs. ethanol) or temperature gradients. Replicate protocols with controlled variables (e.g., inert atmosphere, stoichiometric ratios) and cross-validate using orthogonal techniques (e.g., X-ray crystallography for crystal structure confirmation) .
How should researchers design experiments to evaluate the analgesic efficacy of this compound while addressing interspecies variability in pharmacokinetic data?
Advanced Research Focus
Experimental Design :
- In Vivo Models : Use murine neuropathic pain models (e.g., chronic constriction injury) with dose-response curves (1–10 mg/kg, i.p.) and control for metabolic differences via cytochrome P450 profiling .
- Pharmacokinetic Parameters : Measure plasma half-life (t₁/₂), bioavailability, and blood-brain barrier permeability using LC-MS/MS. Cross-compare rodent vs. primate data to isolate species-specific metabolism pathways .
Data Contradictions : Conflicting t₁/₂ values may stem from assay sensitivity (e.g., ELISA vs. mass spectrometry) or sampling intervals. Standardize protocols across labs and validate using shared reference materials (e.g., USP Verapamil hydrochloride standards as a methodological benchmark) .
What strategies are effective for resolving structural ambiguities in this compound derivatives during structure-activity relationship (SAR) studies?
Advanced Research Focus
Methodological Framework :
- Computational Modeling : Use density functional theory (DFT) to predict binding affinities at μ-opioid receptors and correlate with in vitro agonism assays .
- Crystallography : Resolve stereochemical ambiguities (e.g., 7,8-dimethoxy orientation) via single-crystal X-ray diffraction .
Contradiction Mitigation : Discrepancies between predicted and observed activity may arise from solvent polarity in crystallization. Use polarized light microscopy to confirm polymorphic forms and revise SAR models iteratively .
How can researchers ensure reproducibility in this compound’s in vitro toxicity assays across different cell lines?
Basic Research Focus
Standardization Steps :
- Cell Line Selection : Use HEK-293 or SH-SY5Y neurons for neurotoxicity screening, with strict adherence to passage number limits (<20) .
- Assay Conditions : Control for serum concentration (e.g., 10% FBS) and hypoxia-induced apoptosis via real-time oxygen monitoring .
Data Harmonization : Cross-lab variability in IC₅₀ values often stems from MTT assay incubation times (24 vs. 48 hours). Publish raw datasets with metadata (e.g., cell confluency, reagent lot numbers) in supplementary materials .
What analytical approaches are recommended for detecting and quantifying this compound metabolites in complex biological matrices?
Advanced Research Focus
Methodology :
- LC-HRMS : Use Q-Exactive Orbitrap for untargeted metabolomics, focusing on N-demethylated and hydroxylated metabolites .
- Isotopic Labeling : Incorporate ¹³C-labeled Verilopam to trace metabolic pathways in hepatocyte incubations .
Contradiction Management : False-positive peaks in urine samples may arise from matrix effects. Validate using blank matrix calibration and stable isotope internal standards (e.g., d₄-Verilopam) .
How should conflicting hypotheses about this compound’s dual opioid-serotonergic activity be tested experimentally?
Advanced Research Focus
Hypothesis Testing :
- Radioligand Binding Assays : Compare affinity at μ-opioid (⁵⁶⁰-MOR) and 5-HT₁A receptors using membrane preparations from transfected CHO cells .
- Behavioral Studies : Administer selective antagonists (e.g., naloxone for MOR, WAY-100635 for 5-HT₁A) in rodent analgesia models to isolate mechanisms .
Data Interpretation : Contradictions may reflect assay sensitivity thresholds or ligand promiscuity. Use cheminformatics tools (e.g., SwissTargetPrediction) to map off-target interactions and refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
